molecular formula C19H22N2O3 B2659899 N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 941915-53-3

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No.: B2659899
CAS No.: 941915-53-3
M. Wt: 326.396
InChI Key: BUAIJPLPQMUPJK-UHFFFAOYSA-N
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Description

“N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is a complex organic compound. The furan-2-carbonyl group indicates the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The tetrahydroquinolin part suggests a quinoline structure, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This structure is saturated (has single bonds only) in four places, indicated by the ‘tetrahydro’ prefix .


Synthesis Analysis

While specific synthesis methods for this compound were not found, furan-2-carbonyl compounds can be synthesized through various methods. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol can give N-(pyridin-2-yl)furan-2-carboxamide . Please consult a qualified chemist or a relevant research paper for detailed and accurate synthesis methods.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • The synthesis of tetrahydroisoquinolines, including structures related to "N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide," showcases innovative approaches to constructing complex heterocyclic compounds. For instance, lateral lithiation of related compounds followed by reactions with electrophiles demonstrates a method for synthesizing side-chain substituted derivatives, some of which can be further processed into tetrahydroisoquinolines with potential pharmacological activities (Keith Smith, G. El‐Hiti, Amany S. Hegazy, 2010).

  • A study on the synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, which share a core structure with "this compound," highlighted their potential as therapeutic agents due to potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Sandra M. Bonilla-Castañeda, Andrés-Felipe Villamizar-Mogotocoro, V. Kouznetsov, 2022).

Mechanistic Insights and Novel Reactions

  • Research into metal-free synthesis of 3-arylquinolin-2-one compounds via phenyliodine bis(trifluoroacetate) (PIFA)-mediated reactions provides a foundation for understanding the chemical behavior of complex quinoline derivatives. Such studies offer insights into novel oxidative C-C bond formation mechanisms and aryl migration, which are relevant for the synthesis and functionalization of compounds like "this compound" (Le‐Ping Liu, Han Lu, Hong Wang, et al., 2013).

  • The development of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors through ultrasound-mediated synthesis demonstrates the application of "this compound" related compounds in developing treatments for conditions like hyperpigmentation. This highlights the compound's relevance in synthesizing bioactive molecules with potential therapeutic applications (Nilam C. Dige, Prasad G. Mahajan, H. Raza, et al., 2019).

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-19(2,3)18(23)20-14-8-9-15-13(12-14)6-4-10-21(15)17(22)16-7-5-11-24-16/h5,7-9,11-12H,4,6,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAIJPLPQMUPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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